molecular formula CH4O4Si B1241437 Trihydroxysilanecarbaldehyde

Trihydroxysilanecarbaldehyde

Cat. No.: B1241437
M. Wt: 108.13 g/mol
InChI Key: CPYKMADCACQCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxysilanecarbaldehyde is an organosilicon compound characterized by a silicon atom bonded to three hydroxyl groups (-OH) and a carbaldehyde (-CHO) moiety. Its molecular formula can be inferred as C₄H₁₀O₄Si, with a silicon-centered structure that combines hydrophilic (hydroxyl) and electrophilic (aldehyde) functional groups. The hydroxyl groups may confer polarity and water solubility, while the aldehyde could enable condensation or crosslinking reactions .

Properties

Molecular Formula

CH4O4Si

Molecular Weight

108.13 g/mol

IUPAC Name

trihydroxysilylformaldehyde

InChI

InChI=1S/CH4O4Si/c2-1-6(3,4)5/h1,3-5H

InChI Key

CPYKMADCACQCMY-UHFFFAOYSA-N

Canonical SMILES

C(=O)[Si](O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Trihydroxysilanecarbaldehyde differs from related organosilicon compounds in its substitution pattern:

Compound Functional Groups Key Structural Features
This compound 3 -OH, 1 -CHO Polar, reactive, silicon-centered
Trimethylsilyl Chloride 3 -CH₃, 1 -Cl Hydrolyzes to HCl, used as a silylating agent
Trisilylamine Si₃N core, -H substituents Contains Si-N bonds, used as a chemical intermediate
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane 3 -OCH₃, perfluorinated chain Hydrophobic, used in surface treatments

Functional Groups and Reactivity

  • This compound : The -CHO group is prone to nucleophilic addition, while -OH groups can participate in hydrogen bonding or condensation. This dual functionality may enable applications in hybrid material synthesis.
  • Trimethylsilyl Chloride: The -Cl group reacts readily with water or alcohols, forming silanols and HCl. Its primary use is in protecting hydroxyl groups during organic synthesis .
  • Trisilylamine : The Si-N bonds are sensitive to hydrolysis, releasing NH₃ and forming siloxanes. Its role in catalysis or coordination chemistry is understudied .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Stability Key Reactivity
This compound ~162.2 (estimated) Likely hygroscopic Aldehyde oxidation, silanol formation
Trimethylsilyl Chloride 108.64 Moisture-sensitive Hydrolysis to HCl and silanols
Trisilylamine 137.35 Air-sensitive Hydrolysis to NH₃ and SiO₂

Research Findings and Data Gaps

  • Synthesis Challenges: No documented synthesis route for this compound exists in the provided evidence. However, analogous compounds like Trimethylsilyl Chloride are synthesized via Grignard reactions or direct chlorination .
  • Toxicity and Safety : Trisilylamine and Trimethylsilyl Chloride require careful handling due to corrosive byproducts (e.g., HCl) . This compound’s toxicity remains unstudied.
  • Industrial Relevance : Fluorinated silanes (e.g., ) dominate waterproofing applications, suggesting that this compound’s polar groups might limit its utility in hydrophobic coatings .

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